(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone
Overview
Description
(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its use as a chiral auxiliary in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds. The presence of both a chiral center and an oxazolidinone ring makes it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-phenylglycinol with methyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained at around 0-5°C to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow chemistry also minimizes the formation of by-products and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclic amines or alcohols.
Scientific Research Applications
(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the synthesis of drugs with chiral centers, enhancing their efficacy and reducing side effects.
Industry: The compound is employed in the production of fine chemicals and specialty materials, where chirality is a critical factor.
Mechanism of Action
The mechanism of action of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone involves its role as a chiral auxiliary. The compound forms a temporary covalent bond with the substrate, creating a chiral environment that favors the formation of one enantiomer over the other. This process is facilitated by the steric and electronic properties of the oxazolidinone ring, which influence the transition state of the reaction.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-4-methyl-5-phenyl-1,3-dioxolane-2-one: Similar in structure but with an oxygen atom replacing the nitrogen in the ring.
(4R,5R)-4-methyl-5-phenyl-1,3-thiazolidin-2-one: Similar in structure but with a sulfur atom replacing the oxygen in the ring.
(4R,5R)-4-methyl-5-phenyl-1,3-pyrrolidin-2-one: Similar in structure but with a five-membered ring instead of a six-membered ring.
Uniqueness
(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is unique due to its high enantioselectivity and versatility in asymmetric synthesis. The presence of both a chiral center and an oxazolidinone ring allows for precise control over the stereochemistry of the products, making it a valuable tool in the synthesis of complex molecules.
Properties
IUPAC Name |
(4R,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIBJOQGAJBQDF-APPZFPTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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